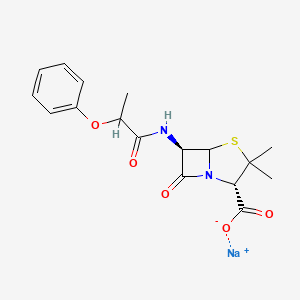![molecular formula C₅₇H₆₇N₃O₁₀ B1146565 (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di CAS No. 869111-60-4](/img/structure/B1146565.png)
(3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di is a complex organic molecule It features multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di involves multiple steps, including the protection and deprotection of functional groups, chiral resolution, and coupling reactions. The reaction conditions typically require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes.
Reduction: The oxo groups can be reduced to alcohols.
Substitution: The benzyl and tert-butyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Conditions involving strong nucleophiles like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the oxo groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s structure may allow it to interact with various biological molecules, making it a potential candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its unique structure might enable it to target specific enzymes or receptors, leading to the development of new treatments for diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mecanismo De Acción
The mechanism by which (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
- tert-Butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate
Uniqueness
The uniqueness of (3S,3'S,5S,5'S,6R,6'R)3,3'-[[(Phenylmethyl)imino]bis[(3S)-3-hydroxy-4,1-butanediyl]]bis[2-oxo-5,6-di lies in its specific combination of functional groups and chiral centers
Propiedades
IUPAC Name |
tert-butyl (3R,5S,6R)-3-[(3R)-4-[benzyl-[(2S)-2-hydroxy-4-[(3S,5S,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-5,6-diphenylmorpholin-3-yl]butyl]amino]-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H67N3O10/c1-56(2,3)69-54(65)59-46(52(63)67-50(42-28-18-10-19-29-42)48(59)40-24-14-8-15-25-40)34-32-44(61)37-58(36-39-22-12-7-13-23-39)38-45(62)33-35-47-53(64)68-51(43-30-20-11-21-31-43)49(41-26-16-9-17-27-41)60(47)55(66)70-57(4,5)6/h7-31,44-51,61-62H,32-38H2,1-6H3/t44-,45+,46-,47+,48-,49-,50+,51+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXUIBUADSFBSJ-SCVGNVKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3)CCC(CN(CC4=CC=CC=C4)CC(CCC5C(=O)OC(C(N5C(=O)OC(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3)CC[C@H](CN(CC4=CC=CC=C4)C[C@H](CC[C@H]5C(=O)O[C@@H]([C@@H](N5C(=O)OC(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H67N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1146489.png)

![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)
![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)



![3-[(3,4-Dimethoxyphenyl)methyl]azetidine](/img/structure/B1146503.png)
